molecular formula C19H9N3O4S B3460182 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3460182
M. Wt: 375.4 g/mol
InChI Key: MIGXTGOZXIZILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that features a unique combination of benzoxazin, thiazol, and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazin Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone or α-haloester under reflux conditions.

    Isoindole Ring Formation: The isoindole ring is typically formed through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazin and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the benzoxazin and isoindole rings, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the heteroatoms in the thiazole and benzoxazin rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
  • This compound derivatives
  • Other benzoxazin-thiazole-isoindole compounds

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9N3O4S/c23-16-11-6-5-10(9-13(11)17(24)22(16)19-20-7-8-27-19)15-21-14-4-2-1-3-12(14)18(25)26-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGXTGOZXIZILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.